Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound with the molecular formula CHClNO and a molecular weight of approximately 253.69 g/mol. This compound is classified within the pyrazolo[3,4-b]pyridine family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry, particularly as a scaffold for drug development and synthesis of complex molecules .
The synthesis of ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves several key steps:
These methods can be modified based on available reagents and desired yields, including variations that utilize continuous flow reactors for improved efficiency in industrial settings .
The molecular structure of ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate features a pyrazolo ring fused to a pyridine ring with a chloro substituent at position four and an ethyl ester at position five. The compound exhibits chirality due to the presence of asymmetric centers within its structure.
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can engage in several chemical reactions:
Typical reagents for these reactions include:
The mechanism of action for ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with biological targets such as enzymes or receptors. The compound may modulate enzymatic activity through binding interactions that alter metabolic pathways or inhibit bacterial functions. Specific pathways and targets are still under investigation to fully elucidate its pharmacological effects and potential therapeutic applications .
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is characterized by:
The compound exhibits stability under standard laboratory conditions but may react under extreme pH or temperature conditions. Its reactivity profile suggests potential utility in various synthetic applications within organic chemistry and medicinal research .
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several notable applications:
Bicyclic heterocycles represent a cornerstone of pharmaceutical development due to their structural diversity, metabolic stability, and capacity for targeted molecular interactions. Among these, pyrazolo[3,4-b]pyridines constitute a privileged scaffold with over 300,000 described derivatives documented across 5,500 scientific references (including 2,400 patents) as of 2022 [3] [4]. This expansive chemical library arises from the scaffold’s five adjustable positions (N1, C3, C4, C5, C6), enabling precise modulation of physicochemical and pharmacological properties. The bioisosteric resemblance of pyrazolo[3,4-b]pyridines to purine nucleobases (adenine/guanine) underpins their exceptional adaptability to biological targets, particularly kinases and cytokine receptors [3] [9]. Current DrugBank data identifies 14 derivatives in active development: 7 experimental candidates, 5 investigational agents, and 2 approved drugs – a validation of their therapeutic relevance [4].
Table 1: Pyrazolo[3,4-b]Pyridines in the Drug Development Pipeline
Development Phase | Representative Indications | Key Target Classes |
---|---|---|
Approved (2) | Oncology, Inflammatory Disorders | Kinases, Cytokine Receptors |
Investigational (5) | Metabolic Diseases, CNS Disorders | NAD+-dependent Enzymes, GPCRs |
Experimental (7) | Infectious Diseases, Fibrosis | Microbial Enzymes, TGF-β Pathways |
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 20481-15-6) exemplifies a strategically functionalized derivative optimized for pharmacophore elaboration. Its molecular architecture (C₁₁H₁₂ClN₃O₂; MW 253.68–253.69) integrates three critical features: the N1-dimethyl group ensures dominant 1H-tautomer stability (37.03 kJ/mol more stable than 2H-form), the C4-chloro substituent serves as a leaving group for nucleophilic displacement, and the C5-ester provides a handle for hydrolytic conversion to carboxylic acid or amide formation [1] [2] [3]. Crystallographic studies confirm planar bicyclic conformation with a density of 1.38±0.1 g/cm³ and melting point of 89–90°C, facilitating predictable solid-state packing and co-crystallization with biological targets [2] [8]. Computed pKa (1.74±0.30) reflects the scaffold’s electron-deficient character, enhancing hydrogen-bond acceptor capacity – a property exploited in kinase hinge-binding mimicry [2] [4].
Table 2: Molecular Characteristics vs. Simpler Pyrazolo[3,4-b]Pyridines
Property | Ethyl 4-Chloro-1,3-dimethyl Derivative | Unsubstituted 1H-Pyrazolo[3,4-b]pyridine | Functional Advantage |
---|---|---|---|
Molecular Weight | 253.69 | 119.12 | Enhanced target affinity via substituent bulk |
Tautomeric Preference | 1H-form exclusively stabilized | 1H/2H equilibrium | Predictable binding orientation |
Chemical Handles | Cl (C4), COOEt (C5), CH₃ (N1/C3) | None | Enables regioselective derivatization |
LogP (Predicted) | ~2.1 (ester) | ~1.3 | Improved membrane permeability |
Pharmacologically, this compound exhibits dual anti-inflammatory and antibacterial properties attributed to cyclooxygenase-2 (COX-2) interaction and enzyme inhibitory effects (e.g., lipase inhibition). Its C5-ester motif aligns with bioisosteres identified in potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, where pyrazolo[3,4-b]pyridine-5-carboxamides demonstrate nanomolar antiproliferative activity against human tumor lines [8] [10]. The C4-chloro position specifically enables Pd-catalyzed cross-coupling to generate biaryl derivatives for kinase inhibitor development [3] [9].
The synthetic journey of pyrazolo[3,4-b]pyridines originated in 1908 with Ortoleva’s iodine-mediated condensation of diphenylhydrazone and pyridine – a low-yielding but revolutionary proof of concept [3] [4]. Significant methodology expansion occurred in 1911 when Bulow employed 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones under glacial acetic acid to furnish N-phenyl-3-methyl derivatives, establishing the foundational Bulow synthesis [4]. Modern routes to ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate leverage regiospecific cyclizations, notably from Diethyl 2-[[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene]malonate – a one-pot sequence involving cyclodehydration followed by chlorination [2] [6]. Contemporary advances emphasize atom economy and catalytic transformations, exemplified by:
Table 3: Evolution of Synthetic Methodologies for Functionalized Derivatives
Era | Key Method | Limitations | Advancements for Target Compound |
---|---|---|---|
Early (1908–1950s) | Ortoleva/Bulow Condensations | Limited substituent diversity, low yields | Established core ring formation strategies |
Mid (1960s–2000s) | Friedlander Condensation (5-aminopyrazole aldehydes + carbonyls) | Positional isomerism issues | Regiocontrol via N1-methyl pre-functionalization |
Modern (2010s–Present) | Catalytic Cyclizations (e.g., from Diethyl 2-[[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene]malonate) | Requires optimized catalysts/reagents | Atom-efficient, high-yield (≥85%), scalable routes |
The strategic placement of chlorine at C4 and ester at C5 in contemporary synthesis reflects deliberate medicinal chemistry design. The chlorine’s origin typically involves POCl₃ treatment of precursor hydroxypyridines or electrophilic chlorination of metallated intermediates, while the ester group is incorporated via carboxylation/ethoxylation or direct cyclization using ethyl acetoacetate equivalents [2] [6] [8]. Recent innovations focus on enantioselective modifications at C3, though the 1,3-dimethyl-4-chloro-5-ethoxycarbonyl derivative remains a high-value intermediate due to its balanced reactivity and derivatization potential [3] [4].
The compound’s commercial availability (e.g., $275/g from specialty suppliers) underscores its role as a key building block, with structural modifications primarily targeting C4 (nucleophilic displacement), C5 (ester hydrolysis/amide coupling), and C6 (cross-coupling) positions [6] [8]. This synthetic accessibility combined with precise tunability ensures its enduring significance in accessing biologically active agents spanning oncology, immunology, and infectious disease research [9] [10].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8